

Potential off-target effects of VU6019650

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Compound of Interest

Compound Name: VU6019650

Cat. No.: B12392093

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Technical Support Center: VU6019650

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **VU6019650**, a potent and highly selective M5 muscarinic acetylcholine receptor (mAChR) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **VU6019650**?

VU6019650 is a potent and selective orthosteric antagonist of the M5 muscarinic acetylcholine receptor (M5 mAChR) with a reported IC₅₀ of 36 nM for the human M5 receptor.[1] It is often used as a tool compound for studying the in vivo functions of the M5 receptor.[2]

Q2: How selective is **VU6019650** for the M5 receptor over other muscarinic receptor subtypes?

VU6019650 exhibits high selectivity for the M5 receptor, with over 100-fold selectivity against the human M1, M2, M3, and M4 mAChR subtypes.[1] This high selectivity minimizes the potential for direct off-target effects on other muscarinic receptors.

Q3: Are there any known significant off-target effects of **VU6019650**?

To date, published literature emphasizes the high selectivity of **VU6019650** for the M5 receptor, and no significant, direct off-target receptor binding or activity has been reported. However, users should be aware of its pharmacokinetic profile, specifically its suboptimal clearance, which can influence experimental outcomes.

Q4: What is meant by **VU6019650** having a "suboptimal clearance profile"?

A suboptimal clearance profile means that the compound is not efficiently removed from the body.[2] This can lead to a longer half-life and potentially higher exposure levels than anticipated in in vivo experiments. Researchers should carefully consider this pharmacokinetic property when designing dosing regimens and interpreting results to avoid potential confounding effects unrelated to M5 receptor antagonism.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Unexpected or prolonged in vivo effects	Due to its suboptimal clearance profile, VU6019650 may accumulate to higher than expected concentrations or have a longer duration of action.	<ul style="list-style-type: none"> - Conduct pharmacokinetic studies to determine the actual concentration and half-life of VU6019650 in your specific animal model and experimental conditions. - Adjust the dosing regimen (e.g., lower dose, less frequent administration) based on pharmacokinetic data. - Include appropriate control groups to differentiate between target-related effects and potential consequences of high compound exposure.
Variability in experimental results	Inter-individual differences in metabolism and clearance can be exacerbated by a compound with a suboptimal clearance profile.	<ul style="list-style-type: none"> - Increase the number of subjects per group to ensure statistical power. - Monitor plasma and tissue concentrations of VU6019650 to correlate exposure with observed effects.
Difficulty replicating in vitro results in vivo	The high protein binding and suboptimal clearance of VU6019650 can lead to discrepancies between in vitro potency and in vivo efficacy.	<ul style="list-style-type: none"> - Determine the unbound fraction of VU6019650 in your in vivo model to better correlate with in vitro IC50 values. - Use a range of doses in your in vivo experiments to establish a clear dose-response relationship.

Quantitative Data: Selectivity Profile of VU6019650

Receptor Subtype	IC50 (nM)	Selectivity vs. M5
Human M5 mAChR	36	-
Human M1 mAChR	> 3600	> 100-fold
Human M2 mAChR	> 3600	> 100-fold
Human M3 mAChR	> 3600	> 100-fold
Human M4 mAChR	> 3600	> 100-fold

Data based on reports of an IC50 of 36 nM for human M5 and >100-fold selectivity against human M1-4 subtypes.[1]

Experimental Protocols

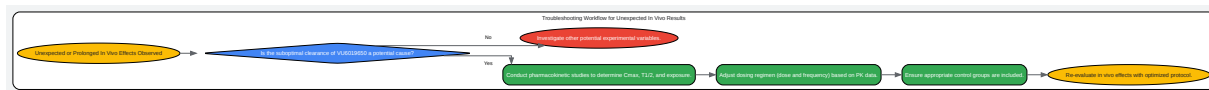
Protocol: Muscarinic Receptor Selectivity Profiling via Calcium Mobilization Assay

This protocol describes a common method for assessing the antagonist activity of **VU6019650** at different muscarinic receptor subtypes.

- Cell Culture:
 - Maintain Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) in appropriate cell culture medium supplemented with antibiotics for selection.
 - Plate the cells in 384-well black-walled, clear-bottom assay plates and grow to confluence.
- Dye Loading:
 - Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
 - Remove the culture medium from the cell plates and add the dye solution to each well.
 - Incubate the plates at 37°C for 45-60 minutes to allow for dye loading.

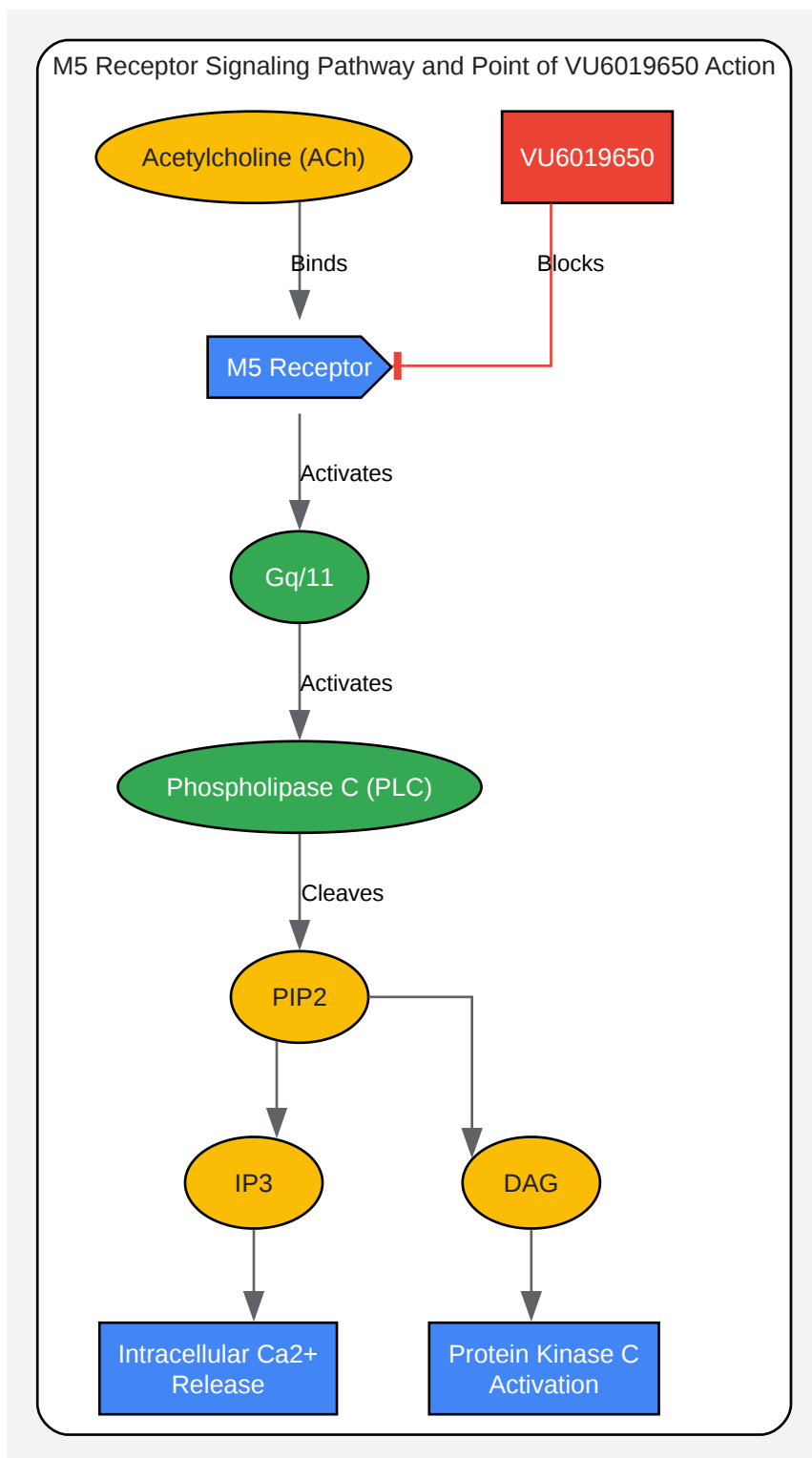
- Compound Preparation and Addition:
 - Prepare serial dilutions of **VU6019650** in the assay buffer.
 - Add the diluted **VU6019650** or vehicle control to the appropriate wells of the cell plate.
 - Incubate for a predetermined time to allow the antagonist to bind to the receptors.
- Agonist Stimulation and Signal Detection:
 - Prepare a solution of a pan-muscarinic agonist, such as acetylcholine or carbachol, at a concentration that elicits a submaximal response (EC80).
 - Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add the agonist to all wells simultaneously and monitor the resulting change in fluorescence intensity over time.
- Data Analysis:
 - The increase in fluorescence intensity corresponds to the mobilization of intracellular calcium.
 - Calculate the antagonist activity of **VU6019650** by determining the concentration-dependent inhibition of the agonist-induced calcium response.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value for each receptor subtype.

Visualizations



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Caption: Troubleshooting workflow for unexpected in vivo results.



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Caption: M5 receptor signaling and **VU6019650**'s point of action.

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References

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